3,6-Dimethyl-4-hydroxycoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3,6-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-9-8(5-6)10(12)7(2)11(13)14-9/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJOEAKMUSWNRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715865 | |
| Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118157-94-1 | |
| Record name | 4-Hydroxy-3,6-dimethyl-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 3,6 Dimethyl 4 Hydroxycoumarin
Functionalization at C-3 Position
The C-3 position of 3,6-dimethyl-4-hydroxycoumarin is a key site for introducing new functional groups, which can significantly alter the molecule's properties.
Acylation Reactions (C-Acylation)
C-acylation at the C-3 position of 4-hydroxycoumarins is a well-established method for creating derivatives. sciepub.comsciepub.com This reaction can be achieved using various acylating agents and catalysts. For instance, the acylation of 4-hydroxycoumarin (B602359) with long-chain acid chlorides can be carried out using piperidine (B6355638) as a base, resulting in quantitative C-acylation. sciepub.com Another approach involves reacting 4-hydroxycoumarin with glacial acetic acid in the presence of phosphorus oxychloride (POCl3) as a catalyst to produce 3-acetyl-4-hydroxycoumarin. sciepub.comceon.rs The synthesis of 3-acyl-4-hydroxycoumarins can also be accomplished by treating the corresponding O-acyl derivatives with potassium cyanide. sciepub.com
Table 1: Examples of C-Acylation Reactions of 4-Hydroxycoumarins
| Acylating Agent | Catalyst/Base | Product | Reference |
| Long-chain acid chlorides | Piperidine | 3-Acyl-4-hydroxycoumarin | sciepub.com |
| Glacial acetic acid | Phosphorus oxychloride (POCl3) | 3-Acetyl-4-hydroxycoumarin | sciepub.comceon.rs |
| O-acyl derivatives | Potassium cyanide | 3-Acyl-4-hydroxycoumarin | sciepub.com |
Reactions with Aldehydes and Related Carbonyl Compounds
The reaction of 4-hydroxycoumarins with aldehydes is a versatile method for synthesizing a variety of derivatives, including bis-coumarins. scirp.orgresearchgate.net These condensation reactions, often of the Knoevenagel type, can be catalyzed by various substances. taylorandfrancis.comnih.gov For example, the Knoevenagel condensation of 4-hydroxycoumarins with carbonyl compounds is a common strategy for synthesizing dicoumarols. taylorandfrancis.com The reaction can be performed in aqueous media with hydrochloric acid, leading to high yields of 3-[aryl(hydroxy)methyl]-4-hydroxycoumarins. researchgate.net Microwave irradiation has also been employed to accelerate these reactions. researchgate.netarabjchem.org Furthermore, three-component reactions involving 4-hydroxycoumarin, an aldehyde, and another nucleophile can lead to the formation of complex heterocyclic systems. tandfonline.com
Table 2: Reactions of 4-Hydroxycoumarins with Aldehydes
| Aldehyde | Catalyst/Conditions | Product Type | Reference |
| Aromatic aldehydes | Dodecylbenzenesulfonic acid, Microwave | 3,3-Arylidene bis(4-hydroxycoumarins) | scirp.org |
| Heterocyclic aldehydes | Acetic anhydride, K2CO3 or AcOK | Bis-4-hydroxycoumarin derivatives | researchgate.net |
| Various aldehydes | HCl, Aqueous media | 3-[Aryl(hydroxy)methyl]-4-hydroxycoumarins | researchgate.net |
| Aromatic aldehydes and 3-aminopyrazole | L-proline, Ethanol (B145695) | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridine-6(7H)-one | tandfonline.com |
Michael Addition Reactions
4-Hydroxycoumarins can act as Michael donors in conjugate addition reactions with α,β-unsaturated carbonyl compounds. researchgate.netbyjus.comwikipedia.org This reaction is fundamental in the synthesis of various derivatives, including the anticoagulant warfarin (B611796), which is formed from the reaction of 4-hydroxycoumarin with benzylideneacetone. byjus.com The Michael addition of 4-hydroxycoumarin to electron-poor alkenes can initiate a cascade of reactions leading to more complex structures. oiccpress.com These reactions can be catalyzed by bases, which deprotonate the 4-hydroxycoumarin to form a nucleophilic enolate ion. byjus.comwikipedia.org The asymmetric Michael addition of 4-hydroxycoumarin to α,β-unsaturated enones has also been explored using organocatalysts. mdpi.com
Modifications of the Hydroxyl Group (O-Acylation)
The hydroxyl group at the C-4 position can be acylated to form O-acyl derivatives. sciepub.comsciepub.com Direct acetylation of 4-hydroxycoumarin in the presence of triethylamine (B128534) in methylene (B1212753) chloride yields the corresponding enol esters (O-acetyl derivatives). sciepub.com These O-acyl derivatives are often used as intermediates in the synthesis of C-acyl-4-hydroxycoumarins through rearrangement reactions. sciepub.com The formation of 3-(4-methylbenzoyl)-4-hydroxycoumarin, for example, proceeds through a coumarin-3-yl 4-methylbenzoate intermediate.
Formation of Fused Heterocyclic Systems
The 4-hydroxycoumarin scaffold is a valuable building block for the synthesis of fused heterocyclic systems, which often exhibit significant biological activities. rsc.org
Pyrano- and Chromeno-Coumarin Derivatives
The synthesis of pyrano- and chromeno-coumarin derivatives can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxycoumarins with suitable reagents to construct an additional pyran or chromene ring. For instance, pyrano[3,2-c]coumarin frameworks can be established through microwave-accelerated intramolecular domino Knoevenagel-hetero Diels-Alder reactions. mdpi.com The reaction of 4-hydroxycoumarin with 2-(3-methyl-2-butenyloxy)benzaldehyde under microwave irradiation yields pyrano[3,2-c]coumarin derivatives. mdpi.com Another approach involves the three-component reaction of 4-hydroxycoumarin, an aldehyde, and another nucleophile, which can lead to the formation of fused systems like dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridine-6(7H)-ones. tandfonline.com The reaction of 3-formyl-4-hydroxycoumarin with active methylene compounds can also lead to the formation of pyranocoumarin (B1669404) derivatives. Furthermore, the reaction of 4-hydroxycoumarin with α,β-unsaturated ketones can lead to the formation of pyrano[3,2-c]benzopyran-5-one derivatives. researchgate.net
Table 3: Synthesis of Fused Pyrano- and Chromeno-Coumarin Derivatives
| Reactants | Conditions/Catalyst | Fused System | Reference |
| 4-Hydroxycoumarin, 2-(3-methyl-2-butenyloxy)benzaldehyde | Microwave, Ethanol | Pyrano[3,2-c]coumarin | mdpi.com |
| 4-Hydroxycoumarin, Aldehyde, 3-Aminopyrazole | L-proline, Ethanol | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridine | tandfonline.com |
| 3-Formyl-4-hydroxycoumarin, Triacetic acid lactone | Refluxing ethanol | Pyrano[3,2-c] smolecule.combenzopyran-2,5-dione | |
| 4-Hydroxycoumarin, Mesityl oxide | - | 2-Hydroxy-2,4,4-trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c] smolecule.combenzopyran-5-one | researchgate.net |
| 4-Hydroxycoumarin, 4-Chloro-3-formylcoumarin | Triethylamine, Ethanol | Pyran-fused biscoumarins | rsc.org |
Nitrogen-Containing Heterocycles (e.g., Pyrazolo-, Benzodiazepinones)
The synthesis of nitrogen-containing heterocycles fused to the coumarin (B35378) core is a significant area of research due to the diverse biological activities of these compounds.
Pyrazolo-Derivatives: The formation of pyrazole (B372694) rings fused to the coumarin system often proceeds through a 3-acetyl-4-hydroxycoumarin intermediate. For the general class of 4-hydroxycoumarins, this is achieved by acetylation at the C-3 position, followed by condensation with hydrazine (B178648) derivatives. researchcommons.orgresearchgate.net In a typical reaction sequence, a 4-hydroxycoumarin is first reacted with acetyl chloride to yield the 3-acetyl-4-hydroxycoumarin. researchgate.net This intermediate then reacts with hydrazines, such as hydrazine hydrate (B1144303) or phenylhydrazine, in a suitable solvent like boiling ethanol or dimethylformamide (DMF), to form an intermediate hydrazone which subsequently undergoes cyclization to yield the pyrazole derivative. researchcommons.orgresearchgate.net For instance, the reaction of 3-acetyl-4-hydroxycoumarin with various hydrazines in boiling DMF with a piperidine catalyst has been shown to produce pyrazole derivatives. researchcommons.org A final ring closure, sometimes catalyzed by a few drops of concentrated sulfuric acid, yields the pyrazolo-coumarin. researchgate.net
Another approach involves the reaction of 4-chloro-3-formylcoumarins with hydrazine to yield pyrazolo-coumarin derivatives. researchcommons.org This strategy could be applicable to the 3,6-dimethyl analog, provided the corresponding 4-chloro-3-formyl-6-methylcoumarin (B1596969) is accessible.
Table 1: Representative Synthesis of Pyrazolo-Coumarin Derivatives from 4-Hydroxycoumarins Note: These examples utilize the general 4-hydroxycoumarin or 3-acetyl-4-hydroxycoumarin scaffold, illustrating a common synthetic pathway.
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 3-Acetyl-4-hydroxycoumarin | Hydrazine hydrate, Phenylhydrazine, or 4-Nitrophenylhydrazine; DMF; Piperidine | 4-Hydroxy-(3-substituted pyrazolin-3-yl)coumarins | researchcommons.org |
| 3-Acetyl-4-hydroxycoumarin | Hydrazine derivatives; Absolute ethanol | Schiff Bases, then Pyrazole derivatives | researchgate.net |
| 4-Chloro-3-formylcoumarin | Hydrazine derivatives | Pyrazolo-coumarin derivatives | researchcommons.org |
Benzodiazepinone-Derivatives: The synthesis of coumarin-annulated azepines, a class of compounds that includes benzodiazepinones, has been achieved from 3-amino-4-hydroxycoumarin. rsc.org In a pseudo three-component reaction, 3-amino-4-hydroxycoumarin is condensed with two equivalents of a substituted acetophenone (B1666503) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) in toluene. rsc.org This reaction proceeds via a plausible mechanism involving initial condensation and cyclization to form the seven-membered azepine ring fused to the coumarin core. rsc.org While this specific reaction starts from the 3-amino derivative, it highlights a pathway to seven-membered nitrogen-containing heterocycles.
Other Annulated Systems
Beyond pyrazoles and benzodiazepinones, the this compound scaffold can be used to construct a variety of other annulated (fused-ring) systems. These reactions often leverage the reactivity of the C3 and C4 positions.
Pyrido-Coumarins: The synthesis of pyridine-fused coumarins (pyridocoumarins) can be accomplished through several strategies. One method involves an intramolecular hetero-Diels-Alder reaction. dbuniversity.ac.in This approach starts with the conversion of a 4-hydroxycoumarin to a 4-chloro-3-formylcoumarin. dbuniversity.ac.in Subsequent reaction with an N-allylamine yields a diene precursor which, upon heating with a dienophile like barbituric acid, undergoes a Knoevenagel condensation followed by an intramolecular [4+2] cycloaddition to form the complex pyrido[2,3-c]coumarin derivative. dbuniversity.ac.in
Furo- and Pyrano-Coumarins: Annulation can also lead to oxygen-containing heterocycles. For example, furocoumarins and pyranocoumarins are commonly synthesized from 4-hydroxycoumarin precursors. Three-component reactions involving 4-hydroxycoumarin, an aldehyde, and an isocyanide can produce furo[3,2-c]coumarin derivatives. researchgate.net Radical-mediated cyclization is another powerful tool for creating annulated systems. mdpi.com For example, a sequence involving a Claisen rearrangement of a 3-alkynyloxy-coumarin followed by a tin-hydride mediated radical cyclization can lead to polycyclic annulated coumarins. mdpi.com
Table 2: Examples of Annulated Systems Derived from 4-Hydroxycoumarins
| Reaction Type | Key Intermediates | Annulated Product | Reference |
|---|---|---|---|
| Hetero-Diels-Alder | 4-Chloro-3-formylcoumarin, N-allyl-amine | Pyrido[2,3-c]coumarin | dbuniversity.ac.in |
| Radical Cyclization | 3-Alkynyloxy-coumarin | Polycyclic heterocycles | mdpi.com |
| Three-Component Reaction | Aldehyde, Isocyanide | Furo[3,2-c]coumarin | researchgate.net |
| Condensation/Cyclization | 4-Chloro-3-formylcoumarin, N-alkylquinolinium iodide | Coumarin-phenanthridine fused heterocycles | acs.org |
Regioselectivity and Stereoselectivity in Reactions
The substituents on the coumarin ring play a critical role in directing the outcome of chemical reactions. The methyl groups at C-3 and C-6 in this compound exert both electronic and steric influences that determine the regioselectivity and stereoselectivity of its derivatization.
Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. A key reaction where this is observed for 4-hydroxycoumarins is the Michael addition. wikipedia.org The Michael addition of 4-hydroxycoumarin to various α,β-unsaturated compounds, such as enones or nitroalkenes, creates a new stereocenter. nih.govmdpi.comacs.org The stereochemical outcome (i.e., the formation of R vs. S enantiomers, or syn vs. anti diastereomers) can be controlled by using chiral catalysts. Highly enantioselective Michael additions of 4-hydroxycoumarin to β-nitrostyrenes have been achieved using chiral, bifunctional hydrogen-bonding catalysts, such as those based on thiourea (B124793) or squaramide motifs. acs.org Similarly, organocatalytic asymmetric 1,4-Michael additions to α,β-unsaturated ketones have been developed to produce enantiopure warfarin analogues. nih.gov These methods demonstrate that it is possible to control the stereochemistry at the C-3 position during the formation of C-C bonds, a principle that is applicable to this compound for the synthesis of specific stereoisomers. nih.govmdpi.com
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic arrangement within the 3,6-Dimethyl-4-hydroxycoumarin molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
In the ¹H NMR spectrum, the protons of the two methyl groups at positions 3 and 6 typically appear as distinct singlet signals. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns (multiplets) that allow for their specific assignment. A key feature is the signal for the hydroxyl proton at the 4-position, which can vary in its chemical shift depending on the solvent and concentration due to hydrogen bonding.
The ¹³C NMR spectrum complements the proton data by identifying the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the lactone ring appears at a downfield chemical shift, while the carbons of the methyl groups are found in the upfield region. The aromatic and vinylic carbons resonate at intermediate chemical shifts, and their specific assignments can be confirmed using two-dimensional NMR techniques like HSQC and HMBC.
Table 1: Representative NMR Data for Coumarin (B35378) Derivatives
| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |
|---|---|---|---|
| 3-Acetyl-4-hydroxycoumarin | ¹H | DMSO-d6 | 2.74 (s, 3H, CH₃), 7.24-8.01 (m, 4H, Ar-H), 17.72 (s, 1H, OH) arabjchem.org |
| 3-Acetyl-4-hydroxycoumarin | ¹³C | DMSO-d6 | 124.11, 125.6, 131.3, 134.5 (Ar-C), 157.41 (lactone C=O), 162.42 (ketone C=O) arabjchem.org |
| 4-Hydroxycoumarin (B602359) | ¹H | DMSO-d6 | 6.93-7.522 (m, Ar-H), 10.30 (s, OH) samipubco.com |
| 4-Hydroxycoumarin | ¹³C | DMSO-d6 | 113.3 (C3), 117.9-136.7 (Ar-C), 160.63 (C2), 172.4 (C4) samipubco.com |
Note: Data presented is for closely related structures and serves as a reference for the expected chemical shifts in this compound.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the exact molecular mass of this compound and to study its fragmentation patterns, which provides further structural confirmation. The molecular formula of this compound is C₁₁H₁₀O₃, corresponding to a molecular weight of 190.19 g/mol . nih.gov
Under electron ionization (EI), the mass spectrum typically shows an abundant molecular ion peak (M⁺) at m/z 190. A characteristic fragmentation pattern for coumarins involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a benzofuran (B130515) radical ion. benthamopen.com For this compound, this would result in a significant fragment ion. Further fragmentation can occur, providing a unique fingerprint for the compound. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy. ceon.rs
Table 2: Mass Spectrometry Data for 6,8-Dimethyl-4-hydroxycoumarin
| Ion Type | m/z |
|---|---|
| [M+H]⁺ | 189.0557 |
| [M-H]⁻ | 189.0557 |
Note: Data for a closely related isomer is provided for reference. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands for this compound include:
A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
Strong absorption bands in the range of 3100-3000 cm⁻¹ due to the C-H stretching of the aromatic and methyl groups.
A very strong absorption band around 1720-1680 cm⁻¹ which is characteristic of the C=O stretching vibration of the lactone ring.
Absorptions in the 1600-1450 cm⁻¹ region are attributed to the C=C stretching vibrations of the aromatic ring.
Table 3: IR Absorption Frequencies for Related Coumarin Compounds
| Compound | Functional Group | Wavenumber (cm⁻¹) |
|---|---|---|
| 3-Acetyl-4-hydroxycoumarin | O-H stretch | 3185 arabjchem.org |
| 3-Acetyl-4-hydroxycoumarin | C=O stretch (lactone) | 1700 arabjchem.org |
| 3-Acetyl-4-hydroxycoumarin | C=O stretch (ketone) | 1705 arabjchem.org |
| 4-Hydroxycoumarin | O-H stretch | 3236.19 samipubco.com |
| 4-Hydroxycoumarin | C=O stretch (ester) | 1639.10 samipubco.com |
| 4-Hydroxycoumarin | C=C stretch (aromatic) | 1461.63-1611.91 samipubco.com |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of this compound. Coumarin derivatives are known to exhibit intense fluorescence. sciepub.com
The UV-Vis absorption spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, typically shows absorption maxima in the ultraviolet region. srce.hr The position and intensity of these bands are influenced by the electronic transitions within the conjugated system of the molecule. The presence of the hydroxyl and methyl groups can cause shifts in the absorption maxima compared to the parent 4-hydroxycoumarin. researchgate.net
Upon excitation at an appropriate wavelength, this compound can exhibit fluorescence. The emission spectrum will show a characteristic emission maximum at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. These properties are sensitive to the solvent environment and the nature of substituents on the coumarin ring. srce.hrresearchgate.net
Table 4: Spectroscopic Properties of 3-Substituted 4-Hydroxycoumarin Derivatives
| Solvent | UV/Vis Absorption Range (nm) |
|---|---|
| Ethyl acetate (B1210297) | 200-550 srce.hr |
| Acetonitrile | 200-550 srce.hr |
| Dimethyl sulfoxide | 200-550 srce.hr |
Note: Data for a series of 3-substituted 4-hydroxycoumarin derivatives. srce.hr
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
For this compound, a single crystal X-ray diffraction study would reveal the planarity of the coumarin ring system and the orientation of the methyl and hydroxyl substituents. It would also elucidate the nature of the intermolecular hydrogen bonding involving the hydroxyl group and the carbonyl oxygen of a neighboring molecule, which often leads to the formation of dimers or more extended networks in the crystal lattice. iucr.org
Table 5: Crystal Data for a Related Coumarin Derivative (3-Acetyl-4-hydroxy-6,7-dimethyl-2H-chromen-2-one)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic iucr.org |
| Space group | P2₁/c iucr.org |
| a (Å) | 3.9491 (4) iucr.org |
| b (Å) | 12.1359 (11) iucr.org |
| c (Å) | 22.101 (2) iucr.org |
| β (°) | 90.563 (1) iucr.org |
| V (ų) | 1059.16 (17) iucr.org |
| Z | 4 iucr.org |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. mdpi.com
A reversed-phase HPLC method, often using a C18 column, with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like methanol (B129727) or acetonitrile, can effectively separate this compound from starting materials, by-products, and other impurities. plos.orgresearchgate.net The retention time of the compound under specific chromatographic conditions is a characteristic property. A diode-array detector (DAD) can be used to obtain the UV spectrum of the eluting peak, further confirming its identity. The purity of a sample can be determined by the relative area of its peak in the chromatogram.
Thin-Layer Chromatography (TLC) is another valuable technique for monitoring the progress of a reaction and for preliminary purity checks. mdpi.com The retention factor (Rf) value of the compound on a specific stationary phase with a given mobile phase is a useful parameter.
Elemental Analysis Techniques
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in this compound. This technique is used to confirm the empirical and molecular formula of the synthesized compound. The experimentally determined percentages of C, H, and O are compared with the theoretical values calculated from the molecular formula C₁₁H₁₀O₃. A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the compound. lookchem.com
Table 6: Theoretical Elemental Composition of this compound (C₁₁H₁₀O₃)
| Element | Percentage |
|---|---|
| Carbon (C) | 69.46% |
| Hydrogen (H) | 5.30% |
| Oxygen (O) | 25.24% |
Computational and Theoretical Studies of 3,6 Dimethyl 4 Hydroxycoumarin
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone for investigating the molecular geometry and electronic characteristics of coumarin (B35378) derivatives. Although direct DFT studies on 3,6-dimethyl-4-hydroxycoumarin are not extensively documented in the reviewed literature, a wealth of information on closely related 4-hydroxycoumarin (B602359) derivatives allows for a detailed extrapolation of its expected properties.
DFT calculations, particularly using the B3LYP hybrid functional with various basis sets such as 6-31G* or 6-311++G(d,p), have been successfully employed to optimize the geometries of numerous 4-hydroxycoumarin derivatives. pmf.unsa.bamdpi.commdpi.comresearchgate.net These studies consistently show that the optimized structures are in good agreement with experimental data from X-ray crystallography where available. mdpi.commdpi.com For this compound, it is anticipated that the coumarin core would be nearly planar, with the methyl and hydroxyl groups lying in or very close to the plane of the fused rings.
The electronic structure of coumarin derivatives is characterized by the distribution of electron density and the nature of their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In 4-hydroxycoumarin derivatives, the HOMO is typically delocalized over the entire molecule, while the LUMO is also distributed across the fused ring system. globalresearchonline.net The introduction of a methyl group at the 6-position is not expected to significantly alter the electronic absorption spectrum parameters of the 4-hydroxycoumarin scaffold. cdnsciencepub.com The electronic properties, such as the distribution of electrostatic potential, are crucial in determining the regions of the molecule susceptible to electrophilic or nucleophilic attack.
| Computational Method | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-31G | Geometry optimization, chemical reactivity descriptors | pmf.unsa.ba |
| B3LYP | 6-311++G(d,p) | Geometry optimization, tautomerism, electronic structure | mdpi.commdpi.com |
| B3LYP | 6-31+G(d) | Comparison of experimental and theoretical spectroscopic data | nih.gov |
| M06-2X | 6-311G** | Reaction mechanism and conformational analysis | rsc.org |
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors derived from DFT calculations serve as powerful tools to quantify the reactivity and stability of molecules. For 4-hydroxycoumarin and its derivatives, several key descriptors have been investigated, providing a framework to understand the potential behavior of this compound. pmf.unsa.bamdpi.com
The HOMO-LUMO energy gap (ΔE) is a critical parameter, with a smaller gap generally indicating higher reactivity and a greater propensity for charge transfer interactions within the molecule. pmf.unsa.baglobalresearchonline.net Studies on various coumarins have shown that the nature and position of substituents significantly influence this energy gap. pmf.unsa.baglobalresearchonline.net For instance, in a study of three coumarin derivatives, the HOMO-LUMO gaps were calculated to be 4.77 eV, 4.49 eV, and 4.51 eV. pmf.unsa.ba
Other important reactivity indices include chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω). pmf.unsa.ba Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution; a larger HOMO-LUMO gap corresponds to a harder, more stable, and less reactive molecule. pmf.unsa.baglobalresearchonline.net The electronic chemical potential indicates the molecule's tendency to escape from an equilibrium system, while the electrophilicity index quantifies its capacity to accept electrons. pmf.unsa.ba A higher electrophilicity index suggests a better electrophile. pmf.unsa.ba
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Electrophilicity (ω) (eV) | Reference |
|---|---|---|---|---|---|---|
| 4-hydroxycoumarin | pmf.unsa.ba | |||||
| 3-acetyl-4-hydroxycoumarin | pmf.unsa.ba | |||||
| 4-hydroxy-3-iminomethylencoumarin | pmf.unsa.ba | |||||
| 3-methoxycarbonyl-4-hydroxycoumarin | mdpi.com |
Conformational Analysis and Tautomerism Studies (e.g., Keto-Enol)
The 4-hydroxycoumarin scaffold is known to exist in different tautomeric forms, primarily the 4-hydroxy-2H-chromen-2-one (enol) form and the 2,4-chromanedione (keto) form. mdpi.comcdnsciencepub.comresearchgate.net Computational studies, often employing DFT methods, have been instrumental in evaluating the relative stabilities of these tautomers. For the parent 4-hydroxycoumarin and many of its 3-substituted derivatives, the 4-hydroxy-2H-chromen-2-one form is generally found to be the most stable. mdpi.comresearchgate.net The presence of substituents can influence the tautomeric equilibrium. For this compound, it is expected that the enol form would also be the predominant tautomer.
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules, which in turn affects their biological activity. For derivatives of 4-hydroxycoumarin with flexible side chains, computational methods can identify the most stable conformers. rsc.orgmdpi.com For instance, in a study on N-acylhydrazones of coumarin derivatives, DFT calculations were used to determine the relative energies of different conformers. mdpi.com While the core structure of this compound is relatively rigid, the orientation of the hydroxyl proton and the methyl groups can be subject to conformational preferences that could be elucidated through computational analysis.
Reaction Mechanism Simulations and Energetic Profiles
Theoretical chemistry provides powerful tools for elucidating reaction mechanisms at the molecular level. For coumarin derivatives, computational studies have been used to investigate the mechanisms of their synthesis and their reactions, including those related to their antioxidant activity.
A proposed mechanism for the synthesis of 3,3-arylidene bis(4-hydroxycoumarins) involves an initial Knoevenagel condensation followed by a Michael addition. scirp.org The energetic profile of such reactions, including the identification of transition states and intermediates, can be mapped out using DFT calculations. In a study on the reaction of aminomethylene derivatives of resorc mdpi.comarene with 4-hydroxycoumarin, the transition state structure, activation energy, and reaction energy were calculated using the M06-2X functional. rsc.org
Furthermore, the mechanism of the antioxidant action of 4-hydroxycoumarins has been investigated theoretically. A study on the reaction of 4-hydroxycoumarin derivatives with the DPPH radical suggested that the hydrogen atom transfer (HAT) mechanism is the most probable pathway. researchgate.net Such studies are vital for understanding the structure-activity relationships of these compounds as antioxidants.
In Silico Prediction of Molecular Interactions (e.g., Molecular Docking)
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method is invaluable in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. Numerous docking studies have been performed on 4-hydroxycoumarin derivatives to explore their interactions with various enzymes and receptors. mdpi.comnih.gov
For instance, derivatives of 4-hydroxycoumarin have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Other studies have investigated the interactions of coumarin derivatives with carbonic anhydrase, a target in cancer therapy. mdpi.com These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Although specific docking studies for this compound are not prevalent in the searched literature, its structural similarity to other active coumarins suggests it could be a promising candidate for docking studies against similar targets.
| Coumarin Derivative Type | Protein Target | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Coumarin-3-carboxamides | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |
| 4-hydroxycoumarin-neurotransmitter derivatives | Carbonic Anhydrase IX (CA-IX) | Cancer | mdpi.com |
| Novel 4-hydroxycoumarin derivatives | DNA Gyrase B | Antibacterial | researchgate.net |
| Coumarin–triazole–isatin hybrids | Butyrylcholinesterase (BChE) | Alzheimer's Disease | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new compounds and to guide the structural optimization of lead compounds.
For coumarin derivatives, QSAR models have been developed for various biological activities. For example, a 2D-QSAR study on 3- and 4-substituted 7-hydroxycoumarins as inhibitors of 17β-hydroxysteroid dehydrogenase 3 (17β-HSD3) was performed. longdom.org This study identified key molecular descriptors that correlate with the inhibitory activity and used this information to design new compounds with potentially enhanced potency. longdom.org Another study employed a 3D-QSAR approach (Comparative Molecular Field Analysis, CoMFA, and Comparative Molecular Similarity Indices Analysis, CoMSIA) to analyze the antibacterial activity of dicoumarol derivatives. scienceopen.com
While no specific QSAR studies focusing on this compound were identified, the methodologies are directly applicable. A QSAR study on a series of analogues of this compound could elucidate the structural features crucial for a particular biological activity, thereby providing a rational basis for designing more potent and selective derivatives.
Exploration of Biological Activities and Underlying Mechanisms Research Focus
Antimicrobial Activity Studies
Research into the antimicrobial properties of 4-hydroxycoumarin (B602359) derivatives has revealed a range of activities against various microorganisms. nih.govmdpi.com These studies are crucial in the search for new agents to combat pathogenic bacteria and fungi.
Antibacterial Spectrum and Efficacy (e.g., Gram-Positive, Gram-Negative Strains)
Derivatives of 4-hydroxycoumarin have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.govsrce.hr Studies have shown that these compounds can inhibit the growth of bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.govsrce.hr For instance, certain 3-substituted derivatives of 4-hydroxycoumarin exhibited significant growth inhibition zones against these Gram-positive aerobes. srce.hr In contrast, the same compounds were found to be ineffective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govsrce.hr
The efficacy of these compounds can be influenced by their specific chemical structures. For example, the introduction of halogen substituents has been shown to enhance antimicrobial activity. srce.hr In one study, a derivative with a chlorine substituent was particularly effective against Staphylococcus aureus. srce.hr Another study synthesized a series of 4-hydroxycoumarin derivatives and found that several compounds showed favorable antibacterial activity against Staphylococcus aureus and Salmonella typhimurium. scielo.br
Below is a table summarizing the antibacterial activity of selected 4-hydroxycoumarin derivatives against various bacterial strains.
| Compound Type | Bacterial Strain | Activity | Reference |
| 3-Substituted 4-hydroxycoumarin derivatives | Bacillus subtilis (Gram-positive) | Active | srce.hr |
| 3-Substituted 4-hydroxycoumarin derivatives | Staphylococcus aureus (Gram-positive) | Active | srce.hr |
| 3-Substituted 4-hydroxycoumarin derivatives | Escherichia coli (Gram-negative) | Inactive | nih.govsrce.hr |
| 3-Substituted 4-hydroxycoumarin derivatives | Pseudomonas aeruginosa (Gram-negative) | Inactive | nih.govsrce.hr |
| 4-Hydroxycoumarin derivatives | Salmonella typhimurium (Gram-negative) | Active | scielo.br |
Antifungal Activity
In addition to antibacterial properties, 4-hydroxycoumarin derivatives have been investigated for their antifungal potential. nih.govscielo.org.zasamipubco.com Studies have tested these compounds against various fungal species, including Candida albicans. nih.gov While some derivatives have shown activity, it is generally reported to be weaker than their antibacterial effects against Gram-positive strains. nih.gov For example, dimer and tetramer derivatives of 4-hydroxycoumarin displayed some inhibitory activity against Candida albicans. nih.gov Other research has also highlighted the antifungal properties of coumarin (B35378) derivatives against various pathogenic fungi. scielo.org.zasamipubco.com
Proposed Mechanisms of Action (e.g., Deactivation of Cellular Enzymes, Impairment of Proteins, Enhanced Lipophilic Permeation)
The precise mechanisms by which 4-hydroxycoumarin derivatives exert their antimicrobial effects are still under investigation, but several hypotheses have been proposed. One suggested mechanism involves the ability of these compounds to interfere with cellular processes. For many coumarins, their biological activity is linked to their ability to scavenge free radicals. smolecule.com
Studies on hydroxycoumarins suggest that they may act by disrupting the bacterial cell membrane and inhibiting biofilm formation. nih.gov The lipophilic nature of these compounds could enhance their permeation through the cell membranes of microorganisms. It has also been suggested that these compounds might deactivate cellular enzymes or impair essential proteins within the microbial cells. smolecule.com
Antileishmanial Activity Investigations
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. core.ac.uk The search for new and effective treatments has led to the investigation of various chemical compounds, including 4-hydroxycoumarin derivatives.
Efficacy against Leishmania donovani Promastigotes
Several studies have evaluated the antileishmanial activity of 4-hydroxycoumarin derivatives against Leishmania donovani, the causative agent of visceral leishmaniasis. core.ac.ukresearchgate.net Research has shown that certain 3-substituted-4-hydroxycoumarin derivatives exhibit potent antileishmanial activity against L. donovani promastigotes. researchgate.net In one study, two synthesized compounds displayed significant efficacy, even when compared to standard antileishmanial drugs like pentamidine (B1679287) and miltefosine. researchgate.net Another study also reported on 4-arylcoumarin derivatives that strongly inhibited L. donovani protozoan parasites. nih.gov
The following table presents data on the efficacy of selected 4-hydroxycoumarin derivatives against Leishmania donovani promastigotes.
| Compound | IC₅₀ (μM) | Standard Drug | IC₅₀ (μM) | Reference |
| Compound 6h | 9.90 | Pentamidine | 16.15 | researchgate.net |
| Compound 6i | 6.90 | Miltefosine | 12.50 | researchgate.net |
| Compound 6d | 102.47 | Sodium Stibogluconate | 490.00 | researchgate.net |
| Compound 6f | 99.49 | Sodium Stibogluconate | 490.00 | researchgate.net |
Target Enzyme Inhibition Hypotheses (e.g., Adenine (B156593) Phosphoribosyltransferase)
The mechanism by which these compounds exert their antileishmanial effect is thought to involve the inhibition of essential parasitic enzymes. researchgate.netresearchgate.net One of the key hypothesized targets is adenine phosphoribosyltransferase (APRT). researchgate.netresearchgate.net APRT is a crucial enzyme in the purine (B94841) salvage pathway of Leishmania, which is essential for the parasite's survival as it cannot synthesize purines de novo. haematologica.org
Molecular docking studies have suggested that 3-substituted-4-hydroxycoumarin derivatives can bind to the active site of the APRT enzyme of L. donovani. researchgate.net This binding is thought to inhibit the enzyme's function, thereby disrupting the parasite's ability to produce necessary purine nucleotides and ultimately leading to its death. researchgate.netresearchgate.net Other coumarin derivatives have also been reported to act as antileishmanial agents by inhibiting the APRT enzyme. researchgate.net
Antioxidant Activity Research
Research has demonstrated that 3,6-Dimethyl-4-hydroxycoumarin possesses notable antioxidant properties, primarily attributed to its capacity for free radical scavenging. smolecule.com This activity is crucial in protecting cells from oxidative stress, a factor implicated in a wide range of diseases. smolecule.com
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant potential of coumarin derivatives, including this compound, is frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govlekovitesirovine.rs These tests measure the ability of a compound to neutralize stable free radicals. mdpi.com For instance, studies on various 4-hydroxycoumarin derivatives show a concentration-dependent scavenging of DPPH radicals. samipubco.com In one study, a derivative exhibited up to 91% scavenging activity at its highest concentration. samipubco.com The ABTS assay, which involves the generation of the ABTS radical cation, is another common method to assess the radical scavenging capacity of these compounds. nih.govnih.gov
Below is an interactive table summarizing the antioxidant activity of related coumarin compounds based on DPPH and ABTS assays.
| Compound/Extract | Assay | Scavenging Activity (%) | IC50 (µM) |
| Coumarin Derivative 4 | DPPH | 40-91 | Not Reported |
| Coumarin Derivative 2 | DPPH | 35-77 | Not Reported |
| C-HB1 | DPPH | Not Reported | 6.4 |
| C-HB2 | DPPH | Not Reported | 2.5 |
| C-HB1 | ABTS | Not Reported | 4.5 |
| C-HB2 | ABTS | Not Reported | 2.0 |
| 4-hydroxycoumarin-loaded liposomes | ABTS | 89.76 | Not Reported |
| 4-hydroxycoumarin solution | ABTS | 90.17 | Not Reported |
| 4-hydroxycoumarin-loaded liposomes | DPPH | 93.18 | Not Reported |
| 4-hydroxycoumarin solution | DPPH | 89.82 | Not Reported |
Mechanistic Pathways of Antioxidant Action (e.g., Hydrogen Atom Transfer, Proton-Coupled Electron Transfer)
The antioxidant activity of 4-hydroxycoumarin derivatives is understood to occur through several mechanistic pathways. samipubco.com The primary mechanisms include Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). researchgate.net In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. samipubco.comresearchgate.net The presence of hydroxyl groups and a conjugated double bond system in the coumarin structure facilitates this process. smolecule.comsamipubco.com The bond dissociation enthalpy (BDE) is a key parameter for the HAT mechanism, with a lower BDE indicating higher antioxidant activity. frontiersin.org
The SET-PT mechanism involves the transfer of an electron to the free radical, followed by the transfer of a proton. researchgate.net Another related pathway is the Sequential Proton Loss Electron Transfer (SPLET), which is often dominant in polar solutions. mdpi.com Theoretical studies using Density Functional Theory (DFT) have been employed to analyze these mechanisms for various coumarins, with findings suggesting that the HAT mechanism is often the most favorable pathway for antioxidant activity. researchgate.net Proton-Coupled Electron Transfer (PCET) has also been identified as a potential mechanism, particularly in reactions with certain radicals. researcher.life
Antitumor and Cytotoxic Activity (Conceptual Framework)
The coumarin scaffold is a recurring motif in compounds exhibiting antitumor and cytotoxic properties. conicet.gov.arresearchgate.net Derivatives of 4-hydroxycoumarin have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. researchgate.netnih.gov Research indicates that modifications to the 4-hydroxycoumarin structure can lead to compounds with enhanced cytotoxic effects. researchgate.netresearchgate.net For example, some synthesized derivatives of 4-hydroxycoumarin have shown better activity than the parent compound. researchgate.net
Studies have explored the cytotoxic activity of new 4-hydroxycoumarin derivatives against cell lines such as HL-60 and EJ. nih.gov Certain derivatives have demonstrated notable cytotoxic properties, although weaker than the established anticancer drug melphalan. nih.gov The introduction of copper(I)-phosphine complexes containing thione ligands has also been investigated as a strategy to enhance the anticancer activities of related compounds. mdpi.com Furthermore, some 4-hydroxycoumarin derivatives have been found to exhibit significant selectivity towards colorectal carcinoma cells. uniroma1.it
Antiviral and Anti-HIV Activity (Conceptual Framework)
Coumarins and their derivatives have attracted significant attention for their potential as antiviral agents, including activity against the Human Immunodeficiency Virus (HIV). conicet.gov.archiet.edu.egnih.govnih.gov The 4-hydroxycoumarin scaffold has served as a lead structure in the development of non-peptidic HIV protease inhibitors. nih.gov Modifications of this core structure have led to the discovery of compounds with potent anti-HIV activity. nih.gov
Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the coumarin nucleus significantly influence the anti-HIV potency. nih.gov For instance, the substitution of a hydroxyl group on the coumarin nucleus has been shown to increase activity, while bulky groups tend to decrease it. nih.gov Some pyranocoumarins have demonstrated the ability to inhibit HIV reverse transcriptase and integrase. nih.gov
Anti-inflammatory and Enzymatic Inhibitory Properties (Conceptual Framework)
The anti-inflammatory properties of coumarin derivatives are well-documented. conicet.gov.archiet.edu.eg Research has shown that certain new hybrid coumarin-heterocycles can effectively inhibit nitric oxide production in lipopolysaccharide-stimulated macrophage cells, indicating significant anti-inflammatory potential. chiet.edu.eg
In addition to their anti-inflammatory effects, coumarins are known to be inhibitors of various enzymes. conicet.gov.armdpi.com For instance, this compound has been reported to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases. smolecule.com This suggests its potential as a candidate for further investigation in this area. Furthermore, derivatives of 4-hydroxycoumarin have been identified as inhibitors of carbonic anhydrases, which are metalloenzymes involved in various physiological processes. mdpi.com
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of coumarin derivatives influences their biological activity. researchgate.netacs.orgtandfonline.com These studies have revealed that specific substitutions on the coumarin ring are key to enhancing their therapeutic potential. arkajainuniversity.ac.in
For antitumor activity, the synthesis of various structurally diverse derivatives of 4-hydroxycoumarin has shown that modifications can lead to improved anticancer potential. researchgate.net For example, the presence of a 6,7-dihydroxy moiety has been identified as important for antiproliferative activity in some coumarins. researchgate.net In the context of anti-HIV activity, SAR studies have demonstrated that the introduction of certain acyl groups at specific positions of the pyran ring can drastically affect the potency. nih.gov The presence of a hydroxyl group on the coumarin nucleus generally enhances anti-HIV activity. nih.gov For antibacterial activity, SAR studies have indicated that substituents at the C-3 and C-4 positions of the coumarin ring are important for developing new antibacterial agents. arkajainuniversity.ac.in
In vitro Biological Screening Methodologies
The exploration of the biological activities of this compound and its derivatives relies on a variety of in vitro screening methodologies. These assays are crucial for determining the potential therapeutic applications of these compounds by evaluating their interactions with biological targets at the cellular and molecular levels. The primary areas of investigation include antioxidant, antimicrobial, and enzyme inhibitory activities.
Antioxidant Activity Screening
The antioxidant potential of this compound and related compounds is frequently assessed using free radical scavenging assays. These methods measure the ability of a compound to neutralize stable free radicals, thereby indicating its capacity to mitigate oxidative stress.
DPPH Radical Scavenging Assay: This is one of the most common methods used to evaluate antioxidant activity. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that exhibits a deep purple color with maximum absorption at approximately 517 nm. tjpr.org When an antioxidant compound donates a hydrogen atom to the DPPH radical, it is reduced to a non-radical form, resulting in a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound. tjpr.org
ABTS Radical Cation Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method. The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. In the presence of an antioxidant, the ABts•+ is reduced, leading to a decrease in absorbance. The extent of decolorization indicates the antioxidant's scavenging capacity. nih.govresearchgate.net
Metal Chelating Activity Assay: Some compounds exert their antioxidant effect by chelating metal ions, such as ferrous iron (Fe²⁺), which can catalyze the formation of reactive oxygen species through the Fenton reaction. This assay measures the ability of a compound to compete with ferrozine (B1204870) for the chelation of Fe²⁺. A decrease in the formation of the colored ferrozine-Fe²⁺ complex indicates the metal chelating ability of the test compound. cdnsciencepub.com
Table 1: Antioxidant Activity of select 4-Hydroxycoumarin Derivatives
| Compound | Assay | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 4-hydroxy-6-methoxy-2H-chromen-2-one (4a) | DPPH | IC50 | 0.05 mmol/L | cdnsciencepub.com |
| Butylated hydroxytoluene (BHT) | DPPH | IC50 | 0.58 mmol/L | cdnsciencepub.com |
| Ascorbic acid | DPPH | IC50 | 0.06 mmol/L | cdnsciencepub.com |
| 4-hydroxycoumarin derivatives (C3, 4a, 4c) | ABTS | Scavenging Capacity | > Trolox (IC50 = 34.34 µmol/L) | cdnsciencepub.com |
| 3,3´-(3-hydroxy-4-methoxybenzylidene)-bis-(4-hydroxycoumarin) (3g) | DPPH | Scavenging Activity | Highest among tested biscoumarins | tjpr.org |
| 4-hydroxycoumarin-chalcone hybrid | DPPH | Scavenging Percentage | 77.92% at 100 μg/mL | nih.gov |
| 3-(3,5-dinitrobenzoyl)-4-hydroxycoumarin (d) | DPPH | % Inhibition | 78.13% ± 0.60 | sciepub.comresearchgate.net |
This table presents a selection of data from various studies on 4-hydroxycoumarin derivatives to illustrate the application of different antioxidant screening methodologies. The specific compound this compound may exhibit different activities.
Antimicrobial Activity Screening
The antimicrobial properties of coumarin derivatives are evaluated against a range of pathogenic bacteria and fungi using established microbiological techniques.
Agar (B569324) Well Diffusion Method: This method is used to assess the susceptibility of microorganisms to the test compounds. scielo.brtandfonline.com A standardized inoculum of the target microorganism is spread evenly over the surface of an agar plate. Wells are then created in the agar, and a solution of the test compound is added to each well. The plates are incubated, and the antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well, which is a clear area where microbial growth has been prevented. nih.gov
Broth Microdilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound. srce.hrijpbs.com A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. The MBC is determined by subculturing the contents of the wells that show no growth onto fresh agar plates. The lowest concentration that prevents the growth of the bacteria on the subculture is the MBC. srce.hr
Table 2: Antimicrobial Activity of select 4-Hydroxycoumarin Derivatives
| Compound/Derivative | Method | Target Microorganism | Result | Reference |
|---|---|---|---|---|
| 4-Hydroxycoumarin derivatives (2), (3), (8) | Agar well diffusion | Staphylococcus aureus (Gram-positive) | Zone of inhibition: 26.5± 0.84 mm, 26.0 ± 0.56 mm, 26.0 ± 0.26 mm | scielo.br |
| 4-Hydroxycoumarin derivatives (5), (9) | Agar well diffusion | Salmonella typhimurium (Gram-negative) | Zone of inhibition: 19.5 ± 0.59 mm, 19.5 ± 0.32 mm | scielo.br |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) (1) | Diffusion method | Staphylococcus aureus | Zone of inhibition: 34.5 mm | nih.gov |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) (1) | Diffusion method | Bacillus subtilis | Zone of inhibition: 24 mm | nih.gov |
| 3-cynnamoyl-4-hydroxycoumarin derivative (6) | Dilution method | Staphylococcus aureus | MIC: 0.0019 mg/mL, MBC: 0.0156 mg/mL | srce.hr |
| 3-substituted amino-4-hydroxycoumarin derivative (6b) | Antifungal assay | Cryptococcus neoformans | MIC: 4 µg/mL | tandfonline.com |
This table showcases results from studies on various 4-hydroxycoumarin derivatives to demonstrate the application of antimicrobial screening methods. The activity of this compound may differ.
Enzyme Inhibition Assays
The ability of this compound and its analogues to inhibit the activity of specific enzymes is a key area of research, with implications for various diseases.
Cholinesterase Inhibition Assay: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that break down the neurotransmitter acetylcholine. smolecule.com Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. The Ellman method is a commonly used spectrophotometric assay to screen for cholinesterase inhibitors. ut.ac.ir This method uses acetylthiocholine (B1193921) as a substrate, which is hydrolyzed by the enzyme to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured over time. A decrease in the rate of color formation in the presence of a test compound indicates enzyme inhibition. ut.ac.ir
Carbonic Anhydrase Inhibition Assay: Carbonic anhydrase is an enzyme involved in various physiological processes, and its inhibition has therapeutic applications. The inhibitory activity against carbonic anhydrase-II is often evaluated. The assay typically measures the esterase activity of the enzyme, and the inhibition is determined by comparing the enzyme's activity with and without the test compound. scielo.br
Chitin (B13524) Synthase Inhibition Assay: Chitin synthase is an essential enzyme for fungal cell wall synthesis, making it a target for antifungal drug development. tandfonline.com The inhibitory activity of compounds against chitin synthase is determined by measuring the incorporation of a radiolabeled substrate, such as N-acetyl-D-[¹⁴C]glucosamine, into chitin by a crude enzyme preparation. A reduction in radioactivity in the chitin fraction indicates enzyme inhibition. tandfonline.com
α-Glucosidase Inhibition Assay: α-Glucosidase is an enzyme that plays a role in carbohydrate digestion, and its inhibition can help manage type 2 diabetes. The in vitro anti-α-glucosidase activity is typically evaluated against the yeast enzyme. The assay measures the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside, which can be monitored spectrophotometrically. A lower rate of p-nitrophenol release in the presence of a test compound signifies enzyme inhibition. d-nb.info
Table 3: Enzyme Inhibitory Activity of select 4-Hydroxycoumarin Derivatives
| Compound/Derivative | Enzyme | Method | Result (IC50) | Reference |
|---|---|---|---|---|
| 4-Hydroxycoumarin derivative (2) | Carbonic anhydrase-II | Enzyme inhibition assay | 263 µM | scielo.br |
| 4-Hydroxycoumarin derivative (6) | Carbonic anhydrase-II | Enzyme inhibition assay | 456 µM | scielo.br |
| 3-benzoyl-7-hydroxy-2H-chromen-2-one (12) | Human Dipeptidyl Peptidase III (hDPP III) | Enzyme inhibition assay | 1.10 µM | nih.gov |
| Coumarin-based N-benzyl pyridinium (B92312) derivative (5l) | Acetylcholinesterase (AChE) | Ellman method | 0.247 µM | ut.ac.ir |
| 3-substituted amino-4-hydroxycoumarin derivative (6o) | Chitin synthase (CHS) | Enzymatic assay | 0.10 mmol/L | tandfonline.com |
| bis-4-hydroxycoumarin derivative (5i) | α-Glucosidase | Enzyme inhibition assay | 6.0 ± 0.2 µM | d-nb.info |
This table provides examples of enzyme inhibition studies on various 4-hydroxycoumarin derivatives. The specific inhibitory profile of this compound would require direct testing.
Applications in Advanced Materials and Chemical Sciences
Utilization as a Synthon in Complex Molecule Synthesis
3,6-Dimethyl-4-hydroxycoumarin is a highly valued synthon, or synthetic building block, in the construction of more complex molecular architectures. Its reactivity, particularly at the 4-hydroxy and 3-positions, allows for a variety of chemical transformations. The 4-hydroxycoumarin (B602359) moiety itself is a well-established precursor in the synthesis of a wide array of heterocyclic compounds. researchgate.netscribd.com This versatility stems from its ability to participate in various condensation and cyclization reactions.
The presence of the methyl groups at the 3 and 6 positions of the coumarin (B35378) ring influences the electronic properties and steric hindrance of the molecule, thereby guiding the regioselectivity of subsequent reactions. For instance, 4-hydroxycoumarins are key intermediates in the synthesis of compounds with significant biological activities, including anticoagulants and antibacterial agents. airitilibrary.com The structural framework of this compound provides a robust platform for the development of novel derivatives with tailored properties.
Researchers have utilized 4-hydroxycoumarin derivatives in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. researchgate.net This approach is particularly valuable in creating libraries of structurally diverse molecules for drug discovery and materials science research. The reactivity of the 4-hydroxy group and the adjacent C-3 position makes this compound an ideal candidate for such reactions, leading to the formation of fused heterocyclic systems and other intricate structures.
Development of Fluorescent Probes and Laser Dyes
Coumarin derivatives are renowned for their fluorescent properties, and this compound is no exception. These compounds are often used as the core structure for the development of fluorescent probes and laser dyes. encyclopedia.pubmdpi.com The fluorescence of coumarins is highly sensitive to their molecular structure and the surrounding environment, making them excellent candidates for chemosensors. encyclopedia.pubrsc.org
The inherent photochemical characteristics of the coumarin nucleus are the basis for their application as fluorescent compounds. sciepub.com Modifications to the this compound scaffold, such as the introduction of different functional groups, can tune the absorption and emission wavelengths, as well as the quantum yield of fluorescence. sapub.org For example, introducing electron-donating groups at the 7-position of the coumarin ring is a common strategy to enhance fluorescence quantum yields. researchgate.net
The development of fluorescent probes from coumarin derivatives allows for the sensitive and selective detection of various analytes, including metal ions. encyclopedia.pubniscair.res.in These probes often work through mechanisms like intramolecular charge transfer (ICT), where the interaction with an analyte alters the electronic properties of the molecule and, consequently, its fluorescence. niscair.res.in Furthermore, coumarin derivatives have been commercialized as blue-green laser dyes, highlighting their importance in optical applications. encyclopedia.pubsciepub.com
Applications in Material Science (e.g., Textile Dyes, Optical Brightening Agents)
The strong fluorescence of coumarin derivatives also lends itself to applications in material science, particularly as textile dyes and optical brightening agents. researchgate.neticrc.ac.ir Optical brighteners, also known as fluorescent whitening agents, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. This process masks the natural yellowing of materials, making them appear whiter and brighter. Many commercial optical brighteners are based on the coumarin structure. ceon.rsobachemical.com
Coumarin-based dyes can be used for the coloring of various fabrics. icrc.ac.irnih.gov The specific shade and fastness properties of the dye depend on the chemical structure of the coumarin derivative and its interaction with the textile fibers. The versatility of coumarin chemistry allows for the synthesis of a wide range of colors. rasayanjournal.co.in
Beyond textiles, coumarin derivatives find use in other materials. For example, they can be incorporated into polymers and resins to impart fluorescence or to act as light absorbers for solar cells. encyclopedia.pub Their unique optical properties make them valuable components in the development of advanced materials with specific light-emitting or light-harvesting capabilities.
Role in Agrochemical Research
The biological activity of coumarin derivatives extends to the field of agrochemicals. Research has explored the potential of these compounds as pesticides and for other agricultural applications. researchgate.netiucr.org For instance, certain coumarin derivatives have shown insecticidal properties. researchgate.net
A Chinese patent describes the application of 3-benzoyl-4-hydroxycoumarin derivatives for agricultural sterilization, highlighting their broad-spectrum bactericidal activity. google.com These compounds are presented as environmentally friendly alternatives to traditional chemical pesticides due to their potential for easier degradation and high selectivity. google.com The development of new agrochemicals from natural product scaffolds like coumarin is a growing area of research aimed at creating more sustainable agricultural practices. google.com 4-Hydroxycoumarin itself is considered a key intermediate in the production of some pesticides. made-in-china.com
Potential in Analytical and Sensing Applications
The responsive nature of the fluorescence of coumarin derivatives makes them highly suitable for analytical and sensing applications. rsc.org As mentioned in the context of fluorescent probes, these compounds can be designed to detect specific ions and molecules with high sensitivity and selectivity. encyclopedia.pubrsc.org
The development of chemosensors based on this compound and related structures is an active area of research. These sensors can be used for a variety of purposes, including environmental monitoring and biological imaging. mdpi.com For example, coumarin-based fluorescent chemosensors have been developed for the detection of copper ions in aqueous solutions. encyclopedia.pub
Furthermore, the reactivity of the 4-hydroxycoumarin core can be exploited to create chromogenic sensors, where a color change indicates the presence of the target analyte. Hydrazone derivatives of coumarins, for instance, are used in the spectrophotometric determination of metal ions. dergipark.org.tr The versatility of the coumarin scaffold allows for the creation of a wide range of analytical tools with tailored specificities and detection methods.
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Enhanced Sustainability
A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient methodologies. Future research on 3,6-Dimethyl-4-hydroxycoumarin will prioritize the creation of novel synthetic routes that align with the principles of green chemistry. This involves moving away from hazardous solvents and harsh reagents towards more sustainable alternatives.
Key areas of focus include:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of coumarin (B35378) derivatives. acs.orgsciepub.com Future work should explore its application to the synthesis of this compound, potentially reducing energy consumption and reaction times significantly. sciepub.com
Green Catalysts and Solvents: Research into catalysts like p-dodecylbenzenesulfonic acid (DBSA) in aqueous media and recyclable solvent systems such as Polyethylene glycol (PEG-400) has shown promise for coumarin synthesis. researchgate.netscirp.org The development of novel, reusable catalysts, including nano-catalysts, will be crucial for creating atom-economical and cost-effective synthetic pathways. scirp.orgmdpi.com
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Coumarin Derivatives
| Parameter | Conventional Methods | Future Sustainable Methods |
|---|---|---|
| Solvents | Often hazardous organic solvents (e.g., toluene, pyridine) | Water, PEG-400, ionic liquids, solvent-free conditions researchgate.netscirp.org |
| Catalysts | Strong acids/bases, heavy metals | Surfactant-catalysts (e.g., DBSA), nano-catalysts, biocatalysts scirp.orgmdpi.com |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound acs.orgsamipubco.com |
| Efficiency | Often multi-step, longer reaction times, moderate yields | One-pot synthesis, shorter reaction times, higher yields researchgate.net |
| Waste | Significant solvent and reagent waste | Reduced waste, atom-economical, recyclable components researchgate.netscirp.org |
Deeper Mechanistic Understanding of Chemical Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is essential for optimizing reaction conditions and controlling product formation. While general mechanisms for coumarin synthesis, such as the Pechmann condensation, Knoevenagel condensation, and Michael addition, are known, the specific nuances for substituted derivatives require further elucidation. arkat-usa.orgacademie-sciences.fr
Future research should aim to:
Elucidate Reaction Pathways: Detailed mechanistic studies, potentially using isotopic labeling and kinetic analysis, are needed to clarify the pathways of key synthetic steps. For instance, understanding the intermediates in multicomponent reactions can lead to better control over stereoselectivity and yield. rsc.org
Characterize Intermediates: The isolation and characterization of transient intermediates in reactions, such as the formation of Knoevenagel adducts or Schiff bases, can provide direct evidence for proposed mechanisms. mdpi.comacademie-sciences.fr
Investigate Catalyst Roles: The precise role of catalysts, whether they act as Brønsted acids, Lewis acids, or phase-transfer agents, needs to be deeply understood to design more efficient catalytic systems. scirp.orgencyclopedia.pub Mechanistic studies have suggested processes involving initial aldol (B89426) condensation followed by cycloaddition steps for certain derivatives. researchgate.net
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool in modern drug discovery, offering the ability to predict molecular properties and interactions, thereby guiding experimental work. For this compound and its derivatives, advanced computational modeling represents a significant area for future development.
Key research directions include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are already used to optimize geometry, calculate quantum-chemical properties, and analyze the electronic structure of 4-hydroxycoumarin (B602359) derivatives. researchgate.netnih.govmdpi.com Future efforts should focus on using higher-level basis sets to improve the accuracy of predictions regarding reactivity, spectral properties, and tautomeric equilibria. mdpi.com
Molecular Docking and Dynamics: Molecular docking simulations can predict the binding affinity and orientation of derivatives within the active sites of biological targets. researchgate.netsysrevpharm.org These preliminary studies, when followed by more rigorous molecular dynamics simulations, can provide insights into the stability of ligand-receptor complexes and guide the design of more potent inhibitors. iastate.edu
Predictive QSAR Models: Developing robust Quantitative Structure-Activity Relationship (QSAR) models can help in predicting the biological activity of novel, unsynthesized derivatives based on their structural features, accelerating the identification of promising lead compounds. mdpi.com
Table 2: Computational Methods in 4-Hydroxycoumarin Research
| Method | Application | Research Goal | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, calculation of quantum-chemical properties. | Predict molecular stability, reactivity, and spectral data. | researchgate.netnih.govmdpi.commdpi.com |
| Molecular Docking | Predict binding modes and affinities of ligands to biological targets. | Identify potential biological targets and guide lead optimization. | researchgate.netsysrevpharm.orgiastate.edu |
| Force-Field Methods (e.g., MM2) | Conformational analysis and geometry optimization. | Determine low-energy conformations of flexible molecules. | researchgate.netnih.gov |
| NMR Chemical Shift Calculation | Predict and interpret 1H and 13C NMR spectra. | Aid in structure elucidation and confirmation. | sysrevpharm.org |
Exploration of New Biological Targets and Pathways
The 4-hydroxycoumarin scaffold is known for a wide array of pharmacological effects, including anticoagulant, antibacterial, anticancer, and antioxidant activities. researchgate.netmdpi.comsmolecule.com However, the full biological profile of this compound is not completely mapped. A significant future direction is the systematic exploration of new biological targets and cellular pathways modulated by this compound.
Research should focus on:
Broad-Spectrum Biological Screening: Testing the compound against a wide range of biological targets, including various enzymes, receptors, and ion channels, could reveal novel activities. Known targets for the coumarin class include HIV protease, tyrosine kinases, and DNA gyrase. researchgate.netmedchemexpress.com
Mechanism of Action Studies: For any identified activity, in-depth studies are required to elucidate the precise mechanism of action. This includes identifying direct molecular targets and understanding the downstream effects on cellular signaling pathways.
Anti-Infective and Anticancer Potential: Given the reported antimicrobial and cytotoxic properties of similar coumarins, further investigation into the potential of this compound as an anti-infective or anticancer agent is warranted. arkat-usa.orgnih.govresearchgate.net
Table 3: Known and Potential Biological Activities of the 4-Hydroxycoumarin Scaffold
| Activity | Known/Potential Targets | References |
|---|---|---|
| Anticoagulant | Vitamin K 2,3-epoxide reductase | mdpi.com |
| Anticancer/Cytotoxic | Various, including disruption of actin cytoskeleton in melanoma cells | nih.govmedchemexpress.com |
| Antibacterial | DNA gyrase | researchgate.net |
| Antiviral | HIV protease | medchemexpress.com |
| Antioxidant | Free radical scavenging | researchgate.netsmolecule.com |
| Enzyme Inhibition | Tyrosine kinases, Acetylcholinesterase | smolecule.commedchemexpress.com |
Design of Highly Selective and Potent Derivatives through SAR Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications influence a compound's biological activity. conicet.gov.ar For this compound, a systematic SAR optimization program is a crucial next step to develop derivatives with enhanced potency and selectivity for specific biological targets.
Future research should involve:
Systematic Structural Modification: The coumarin core offers multiple positions for modification (e.g., the phenyl ring, the pyrone ring). A library of derivatives should be synthesized by systematically altering substituents at these positions to probe the effect on activity. arkat-usa.org
Probing Key Interactions: SAR studies on other coumarins have shown that factors like hydrogen bonding capacity and the nature of substituents (electron-donating vs. electron-withdrawing) can have a major effect on enzyme binding and biological activity. mdpi.comresearchgate.net Similar investigations for this compound derivatives will be essential.
Improving Selectivity: A major challenge is to design derivatives that are highly selective for a single target to minimize off-target effects. SAR data, combined with computational modeling, can guide the design of compounds that fit precisely into the binding pocket of the desired target while having a low affinity for others.
Q & A
Basic: What experimental methods are recommended for synthesizing 3,6-Dimethyl-4-hydroxycoumarin?
The synthesis typically employs Pechmann condensation , a well-established method for coumarin derivatives. This involves reacting phenolic precursors (e.g., resorcinol derivatives) with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions. For example:
- Step 1 : Mix 6-methylresorcinol and ethyl acetoacetate in concentrated sulfuric acid at 0–5°C.
- Step 2 : Stir the mixture for 12–24 hours under controlled temperature.
- Step 3 : Neutralize with ice-cold water and purify via recrystallization or column chromatography .
Advanced: How can contradictions between experimental and computational structural data be resolved?
Discrepancies in bond angles, dihedral angles, or electron density maps can arise due to approximations in computational models (e.g., DFT methods). To resolve these:
- Experimental Validation : Use X-ray crystallography to establish a baseline structure.
- Theoretical Refinement : Apply hybrid functionals (e.g., B3LYP) with larger basis sets (e.g., 6-311++G**) to improve accuracy.
- Statistical Analysis : Compare RMSD values between experimental and theoretical geometries (e.g., <0.02 Å for bond lengths) .
Basic: Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm substitution patterns (e.g., δ 2.3 ppm for methyl groups, δ 5.8–6.3 ppm for aromatic protons).
- IR Spectroscopy : Identify key functional groups (e.g., 1680–1720 cm⁻¹ for lactone C=O stretch).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-HRMS with <5 ppm error) .
Advanced: How do substituent positions influence antioxidant activity in coumarin derivatives?
The ortho- and para- positions of hydroxyl and methyl groups significantly impact radical scavenging:
- Mechanism : Electron-donating groups (e.g., -CH₃) enhance resonance stabilization of phenoxyl radicals.
- Experimental Validation : Compare DPPH/ABTS assay results for derivatives with varying substituents.
- Theoretical Support : Calculate HOMO-LUMO gaps to predict electron-donating capacity (e.g., lower gaps correlate with higher activity) .
Basic: How can reaction conditions be optimized for higher yield in synthesis?
- Catalyst Selection : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to improve solubility.
- Temperature Control : Maintain temperatures below 10°C during condensation to prevent decomposition .
Advanced: What in silico strategies predict the biological activity of this compound derivatives?
- Docking Studies : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., COX-2, CYP450).
- QSAR Modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ values) with IC₅₀ data.
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
Basic: What purification methods are effective for isolating this compound?
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) as eluent.
- Recrystallization : Dissolve crude product in hot ethanol and cool to 4°C for crystal formation.
- TLC Monitoring : Spot purity using UV-active plates with Rf ≈ 0.5 in dichloromethane/methanol (9:1) .
Advanced: How can conflicting bioactivity data in different assay systems be addressed?
- Assay Standardization : Normalize data using positive controls (e.g., ascorbic acid for antioxidant assays).
- Synergy Analysis : Test combinations with known antioxidants (e.g., α-tocopherol) to identify additive effects.
- Meta-Analysis : Pool data from multiple studies and apply multivariate regression to isolate confounding variables .
Basic: What storage conditions ensure compound stability?
- Temperature : Store at 2–8°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants to avoid hydrolysis of the lactone ring.
- Solvent Compatibility : Dissolve in DMSO for long-term storage (-20°C) .
Advanced: How to design this compound derivatives for specific therapeutic targets?
- Scaffold Modification : Introduce halogens (e.g., -Cl) at C-3 to enhance lipophilicity for blood-brain barrier penetration.
- Bioisosteric Replacement : Substitute -OH with -NH₂ to modulate hydrogen-bonding interactions.
- In Vivo Validation : Use zebrafish models to assess pharmacokinetics and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
